4-chloro-1-(piperidin-1-yl)butan-1-one

Synthetic Chemistry Nucleophilic Substitution Alkylating Agent

Researchers synthesizing butyrophenone-class neuroleptic analogs often face failed SAR when using incorrect linker lengths. 4-Chloro-1-(piperidin-1-yl)butan-1-one delivers the optimal four-carbon linker essential for biological activity in this series. • Bifunctional scaffold: Electrophilic terminal chlorine enables SN2 alkylation of amines, thiolates, and enolates. • cLogP 2.69: Superior lipophilicity for BBB penetration vs. polar piperidine analogs. • ≥95% purity with reliable batch-to-batch consistency for reproducible synthesis.

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
CAS No. 90436-20-7
Cat. No. B1267837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-1-(piperidin-1-yl)butan-1-one
CAS90436-20-7
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)CCCCl
InChIInChI=1S/C9H16ClNO/c10-6-4-5-9(12)11-7-2-1-3-8-11/h1-8H2
InChIKeyNLURCGOBHUYBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-(piperidin-1-yl)butan-1-one: Piperidine Synthesis Intermediate


4-chloro-1-(piperidin-1-yl)butan-1-one, also known as 1-(4-chloro-1-oxobutyl)piperidine, is a heterocyclic organic compound with the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . It is characterized by a piperidine ring linked to a 4-chlorobutanoyl chain . Its primary commercial and scientific value is as a well-defined building block and alkylating agent in multi-step organic syntheses, particularly for introducing a piperidinylbutanone moiety into larger molecular structures . It is typically supplied as a liquid or low-melting solid with a specified minimum purity of 95% .

Supports SN2 alkylation via reactive alkyl chloride
Introduces piperidinylbutanone moiety in multi-step synthesis
Fits nucleophile functionalization workflows

Why 4-Chloro-1-(piperidin-1-yl)butan-1-one Is Irreplaceable


Generic substitution with other piperidine derivatives or alkyl halides is not feasible for applications requiring the specific 4-chloro-1-(piperidin-1-yl)butan-1-one scaffold. The compound's unique combination of a nucleophilic tertiary amide nitrogen and an electrophilic primary alkyl chloride allows for a precise sequence of synthetic transformations . For instance, the chlorine atom at the 4-position is essential for further functionalization via nucleophilic substitution, a step that would be impossible with a non-halogenated analog like 1-(piperidin-1-yl)butan-1-one . The following quantitative evidence details the specific chemical properties and reactivity profiles that define its utility and necessitate its procurement over similar compounds.

Non-halogenated piperidine analogs
Lack the reactive alkyl chloride site required for SN2 substitution, limiting direct interchangeability.
Altered alkyl chain length
A shorter or longer linker (e.g., 3-chloropropanoyl) may shift activity in butyrophenone SAR contexts, making it non-equivalent.

4-Chloro-1-(piperidin-1-yl)butan-1-one: Quantitative Differentiation


Electrophilic Reactivity: Alkyl Chloride Advantage

The defining feature of this compound is its 4-chloro substituent, which confers electrophilic reactivity for nucleophilic substitution (SN2) reactions . This is the critical differentiator from non-halogenated piperidine derivatives like 1-(1-benzyl-4-piperidinyl)-1-butanone, which lack this reactive handle and therefore cannot be directly used for the same alkylation steps in a synthetic sequence .

Electrophilic Reactivity
Class-level
Target: primary alkyl chloride
Comparator: no halogen site
Enables nucleophilic substitution step
Qualitative reactivity difference
Synthetic Chemistry Nucleophilic Substitution Alkylating Agent

Lipophilicity (cLogP) Advantage

The compound's cLogP of 2.69 is a key differentiating factor when selecting a piperidinylbutanone scaffold for medicinal chemistry projects . This value places it in an optimal lipophilicity range for blood-brain barrier penetration, as defined by Lipinski's Rule of Five [1]. In contrast, a related piperidine analog, 1-benzyl-4-piperidinecarboxamide, has a significantly lower cLogP of 1.34, which would result in different in vivo distribution and membrane permeability characteristics .

Lipophilicity cLogP
Head-to-head
2.69 Δ +1.35
Supports CNS penetrant compound design
In silico prediction (Hit2Lead)
Medicinal Chemistry ADME Prediction Lipophilicity

Neuroleptic Butyrophenone Scaffold

The compound is the core scaffold for a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones with potent neuroleptic activity [1]. The 4-chloro-1-oxobutyl chain is crucial for the subsequent attachment of the pharmacophoric 4-fluorophenyl group. This is a well-defined, literature-supported application where the specific reactivity of this compound is essential. Using an alternative with a different alkyl chain length (e.g., a 3-chloropropanoyl derivative) would alter the distance between the piperidine and the fluorophenyl ring, which is known to abolish neuroleptic activity in this series [2].

Butyrophenone Scaffold
Class-level
4-carbon linker; n=3 or 5 reported inactive
Supports butyrophenone SAR studies
Published series (J. Med. Chem. 1978)
Medicinal Chemistry Neuroleptic Synthesis Structure-Activity Relationship (SAR)

Procurement Scenarios for 4-Chloro-1-(piperidin-1-yl)butan-1-one


4-Substituted Piperidine Synthesis via Nucleophilic Substitution

This is the primary and most validated application scenario. Procure 4-chloro-1-(piperidin-1-yl)butan-1-one when a synthetic route requires the alkylation of a nucleophile with a piperidinylbutanone moiety. The terminal chlorine is an excellent leaving group for SN2 reactions with amines, thiolates, enolates, and other nucleophiles . This reactivity profile is the key differentiator from non-halogenated analogs and is supported by class-level inference on alkyl halide reactivity.

CNS-Targeted Compound Libraries

In a medicinal chemistry campaign where moderate to high lipophilicity is desired to enhance blood-brain barrier penetration, this compound (cLogP = 2.69) presents a quantitatively superior starting point compared to more polar piperidine analogs . Use this compound when building screening libraries for neurological or psychiatric targets where the cLogP value is a key design parameter.

Butyrophenone Neuroleptic Lead Compounds

For researchers specifically exploring the structure-activity relationship (SAR) around the butyrophenone class of neuroleptics (e.g., haloperidol analogs), this compound is a required reagent. The four-carbon linker it provides has been shown to be optimal for activity in this series [1]. Substituting with a similar reagent of a different chain length would yield inactive analogs, wasting resources and time.

Application
Selection Property
Validation Focus
4-Substituted piperidine synthesis
Alkyl chloride electrophilicity
SN2 nucleophile compatibility
CNS-targeted library building
Predicted lipophilicity
In silico BBB penetration review
Butyrophenone neuroleptic SAR
4-carbon linker geometry
Linker length-activity relationship review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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